
5-ニトロ-1,3-ベンゾチアゾール-2-アミン
概要
説明
5-Nitro-1,3-benzothiazol-2-amine is a useful research compound. Its molecular formula is C7H5N3O2S and its molecular weight is 195.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Nitro-1,3-benzothiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Nitro-1,3-benzothiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
創薬と薬理学
5-ニトロ-1,3-ベンゾチアゾール-2-アミン: は、高い生物学的および薬理学的活性を示す構造的特徴を持つため、創薬分野において注目を集めている化合物です。 その誘導体は、アルツハイマー病やパーキンソン病などのタンパク質ミスマッチング障害の治療薬としての可能性が探求されています 。この化合物のタンパク質凝集を調節する能力は、新しい薬物の開発にとって貴重な候補となっています。
有機合成
有機化学において、5-ニトロ-1,3-ベンゾチアゾール-2-アミン は反応性の高いビルディングブロックとして機能します。その容易な官能基化により、幅広い芳香族アゾールを生成するのに適しています。 この汎用性は、薬理学的に活性な複素環を合成するために不可欠であり、新しい材料や合成アプローチの開発につながります .
グリーンケミストリー
5-ニトロ-1,3-ベンゾチアゾール-2-アミン 誘導体の合成および変換は、グリーンケミストリーの原則と一致しています。 研究者は、有毒な溶媒の使用を最小限に抑え、副生成物の生成を抑制する、環境に優しい代替反応を開発することを目指しています 。このアプローチは、環境に利益をもたらすだけでなく、化学プロセスの安全性と持続可能性を向上させます。
生物活性
5-ニトロ-1,3-ベンゾチアゾール-2-アミン を含むベンゾチアゾール誘導体は、さまざまな生物活性を示します。抗菌、抗真菌、抗酸化、抗菌特性について研究されています。 これらの化合物は、抗増殖剤および抗炎症剤としての可能性も調査されています .
材料科学
ベンゾチアゾール部分は、さまざまな天然化合物に見られ、材料科学で広く使用されています。加硫促進剤、抗酸化剤、蛍光材料などの製品に組み込まれています。 5-ニトロ-1,3-ベンゾチアゾール-2-アミン の電子豊富な性質により、エレクトロルミネッセンスデバイスやイメージング試薬の開発に適しています .
酵素阻害
酵素阻害剤として、5-ニトロ-1,3-ベンゾチアゾール-2-アミン は、新しい病気の治療法の開発に潜在的な応用があります。 特定の酵素を阻害することにより、生物学的経路を調節できます。これは、治療介入にとって非常に重要です .
抗アミロイド生成特性
この化合物の誘導体は、いくつかの慢性疾患に関連するアミロイド線維の形成を阻害する可能性を示しています。 この抗アミロイド生成特性は、2型糖尿病やアミロイドーシスなどの状態に特に関連しています .
神経保護効果
研究によると、5-ニトロ-1,3-ベンゾチアゾール-2-アミン は、神経毒性タンパク質の凝集を防ぐことで神経保護効果がある可能性があります。 これは、タンパク質凝集が特徴的な症状である神経変性疾患の治療に重要となる可能性があります .
作用機序
Target of Action
Benzothiazole derivatives, a group to which 5-nitro-1,3-benzothiazol-2-amine belongs, have been reported to inhibit various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, and others .
Mode of Action
It is known that benzothiazole derivatives interact with their targets, leading to inhibition of the enzymes’ activities . This interaction could potentially result in changes in the normal functioning of the cell.
Biochemical Pathways
Given the range of enzymes that benzothiazole derivatives are known to inhibit , it can be inferred that multiple biochemical pathways could be affected, leading to downstream effects such as disruption of DNA replication, protein synthesis, and other cellular processes.
Result of Action
Given the potential inhibition of various enzymes by benzothiazole derivatives , the compound could potentially disrupt normal cellular processes, leading to various effects at the molecular and cellular levels.
生化学分析
Biochemical Properties
5-Nitro-1,3-benzothiazol-2-amine plays a significant role in biochemical reactions, particularly in the inhibition of protein aggregation. It interacts with several biomolecules, including enzymes and proteins. For instance, it has been shown to modulate the aggregation of α-synuclein and tau proteins, which are associated with neurodegenerative diseases such as Parkinson’s and Alzheimer’s . The compound inhibits the formation of fibrils and oligomers, thereby reducing the toxic effects of protein aggregation .
Cellular Effects
The effects of 5-Nitro-1,3-benzothiazol-2-amine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In neuroblastoma cells, the compound has been observed to inhibit the formation of inclusion bodies, which are aggregates of misfolded proteins . This inhibition is dose-dependent, with higher concentrations leading to more significant reductions in protein aggregation . Additionally, the compound’s impact on gene expression includes the downregulation of genes involved in protein misfolding and aggregation.
Molecular Mechanism
At the molecular level, 5-Nitro-1,3-benzothiazol-2-amine exerts its effects through several mechanisms. It binds to specific sites on proteins, preventing their misfolding and subsequent aggregation . The compound also inhibits enzyme activity that promotes protein aggregation, thereby maintaining protein homeostasis within cells . Furthermore, it modulates gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in protein folding and degradation .
Temporal Effects in Laboratory Settings
The stability and degradation of 5-Nitro-1,3-benzothiazol-2-amine have been studied extensively in laboratory settings. Over time, the compound remains stable under standard laboratory conditions, with minimal degradation observed . Long-term studies have shown that the compound maintains its inhibitory effects on protein aggregation even after prolonged exposure . In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function are sustained over time, with no significant loss of activity .
Dosage Effects in Animal Models
In animal models, the effects of 5-Nitro-1,3-benzothiazol-2-amine vary with different dosages. At lower doses, the compound effectively inhibits protein aggregation without causing adverse effects . At higher doses, some toxic effects have been observed, including oxidative stress and cellular damage . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
5-Nitro-1,3-benzothiazol-2-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate protein folding and degradation . The compound’s effects on metabolic flux include alterations in the levels of metabolites involved in protein homeostasis . These interactions help maintain cellular balance by preventing the accumulation of misfolded proteins and promoting their degradation.
Transport and Distribution
Within cells and tissues, 5-Nitro-1,3-benzothiazol-2-amine is transported and distributed through specific transporters and binding proteins . These interactions facilitate the compound’s localization to areas where it can exert its effects on protein aggregation . The compound’s accumulation in specific cellular compartments is essential for its activity, as it ensures that the compound reaches its target proteins and enzymes.
Subcellular Localization
The subcellular localization of 5-Nitro-1,3-benzothiazol-2-amine is crucial for its function. The compound is directed to specific compartments within the cell, including the endoplasmic reticulum and the cytoplasm . Targeting signals and post-translational modifications play a role in directing the compound to these compartments, where it can interact with its target proteins and enzymes . This localization is essential for the compound’s activity, as it ensures that it reaches the sites where protein aggregation occurs.
特性
IUPAC Name |
5-nitro-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2S/c8-7-9-5-3-4(10(11)12)1-2-6(5)13-7/h1-3H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FISVWAMPAATJLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373051 | |
| Record name | 5-nitro-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73458-39-6 | |
| Record name | 5-nitro-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


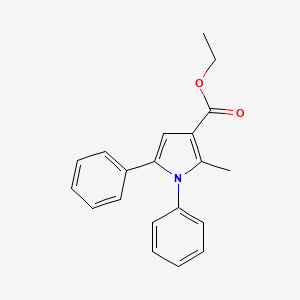
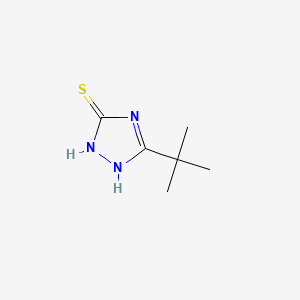
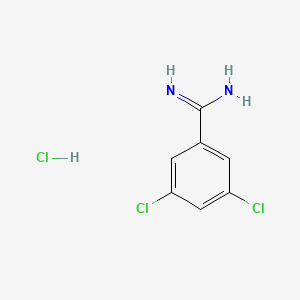
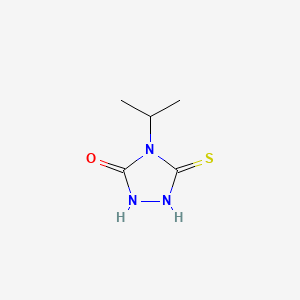
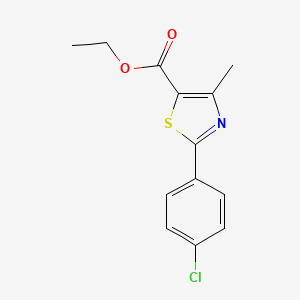
![3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carbohydrazide](/img/structure/B1302468.png)
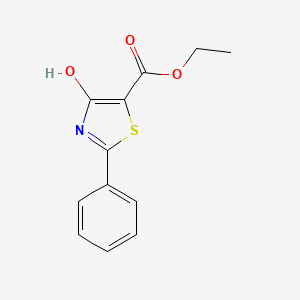
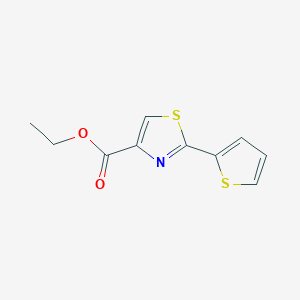
![2-[[4-(Trifluoromethyl)phenyl]sulphonyl]ethanethioamide](/img/structure/B1302475.png)
![[[3-(Trifluoromethyl)phenyl]methylideneamino]thiourea](/img/structure/B1302483.png)

![Ethyl 6-methyl-2-(trifluoromethyl)thiazolo[3,2-b][1,2,4]triazole-5-carboxylate](/img/structure/B1302486.png)
![6-Methyl-2-(trifluoromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole-5-carboxylic acid](/img/structure/B1302487.png)
